molecular formula C17H15ClF3N3O B12849324 (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone

Cat. No.: B12849324
M. Wt: 369.8 g/mol
InChI Key: NWBSGRIOWXKWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone (CAS 257862-67-2) is a high-purity chemical compound supplied for research and development purposes. This piperazine-based small molecule is offered with a documented purity of 99% and a molecular weight of 369.8 g/mol . Compounds featuring a piperazine core linked to a chlorophenyl group and a trifluoromethyl-substituted pyridine are of significant interest in medicinal chemistry. Specifically, such structures are frequently investigated as potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . TRPV1 is a critical ion channel implicated in the modulation of pain and inflammation pathways, making its antagonists a prominent area of study for neuropharmacology and pain management research . The presence of the trifluoromethyl group on the pyridine ring is a common structural feature in drug discovery, often used to fine-tune properties like metabolic stability and binding affinity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access detailed specifications, including the molecular formula C17H15ClF3N3O, for their experimental planning .

Properties

Molecular Formula

C17H15ClF3N3O

Molecular Weight

369.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H15ClF3N3O/c18-14-3-1-12(2-4-14)16(25)24-9-7-23(8-10-24)15-11-13(5-6-22-15)17(19,20)21/h1-6,11H,7-10H2

InChI Key

NWBSGRIOWXKWRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazine Intermediate

  • Starting Materials: 4-(trifluoromethyl)-2-chloropyridine or 4-(trifluoromethyl)-2-bromopyridine.
  • Reaction: Nucleophilic aromatic substitution (SNAr) of the halogen on the pyridine ring by piperazine.
  • Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
  • Catalysts/Additives: Base such as potassium carbonate or triethylamine to scavenge the released halide acid.
  • Outcome: Formation of the 4-(trifluoromethyl)-2-pyridinyl piperazine intermediate with high regioselectivity.

Formation of the Methanone Linkage

  • Reagents: 4-chlorobenzoyl chloride (acid chloride derivative of 4-chlorobenzoic acid).
  • Reaction: Acylation of the piperazine nitrogen at the 1-position.
  • Conditions: Reaction performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).
  • Base: Triethylamine or pyridine to neutralize the hydrochloric acid generated.
  • Temperature: Typically 0 °C to room temperature to control reaction rate and minimize side reactions.
  • Workup: Aqueous quenching, extraction, and purification by recrystallization or chromatography.

Representative Reaction Scheme

Step Reactants Conditions Product
1 4-(trifluoromethyl)-2-chloropyridine + piperazine DMF, K2CO3, 100 °C, 12 h 4-[4-(Trifluoromethyl)-2-pyridinyl]-1-piperazine
2 Intermediate + 4-chlorobenzoyl chloride DCM, Et3N, 0 °C to RT, 4 h This compound

Research Findings and Optimization Notes

  • Yield Optimization: Use of excess piperazine can drive the SNAr reaction to completion; however, purification steps must remove unreacted amine.
  • Solvent Choice: Polar aprotic solvents favor nucleophilic substitution on the pyridine ring; dichloromethane is preferred for acylation due to its inertness and ease of removal.
  • Temperature Control: Lower temperatures during acylation reduce side reactions such as over-acylation or hydrolysis.
  • Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity final product.
  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.

Data Table: Summary of Preparation Parameters

Parameter Step 1: SNAr Reaction Step 2: Acylation
Starting Material 4-(trifluoromethyl)-2-chloropyridine 4-chlorobenzoyl chloride
Nucleophile Piperazine Piperazine intermediate
Solvent DMF or DMSO Dichloromethane (DCM)
Base Potassium carbonate (K2CO3) Triethylamine (Et3N)
Temperature 80–120 °C 0 °C to room temperature
Reaction Time 8–16 hours 2–6 hours
Workup Aqueous extraction, filtration Aqueous quenching, extraction
Purification Recrystallization or chromatography Chromatography or recrystallization
Typical Yield (%) 70–85% 75–90%

Additional Considerations

  • Safety: Handling of acid chlorides requires anhydrous conditions and proper ventilation due to corrosive HCl release.
  • Scalability: The described methods are amenable to scale-up with appropriate control of temperature and mixing.
  • Alternative Routes: Some literature suggests using activated esters or coupling reagents (e.g., EDC, HATU) for amide bond formation as alternatives to acid chlorides, potentially improving yields and reducing side products.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its effectiveness against various strains of bacteria, including Mycobacterium tuberculosis. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and subsequent antibacterial activity.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against Mtb H37Rv, with minimum inhibitory concentrations (MIC) lower than 3.80 μM, indicating strong potential as an anti-tuberculosis agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to inhibit cell proliferation in human liver hepatocellular carcinoma (HepG2) cells was assessed, showing promising results that warrant further exploration into its mechanisms of action and efficacy.

Case Study : In vitro assays revealed that certain derivatives significantly inhibited the growth of HepG2 cells, suggesting that modifications to the piperazine and pyridine components could enhance cytotoxicity .

Neuropharmacological Effects

The piperazine structure is known for its psychoactive properties, and compounds containing this moiety have been explored for their potential as antidepressants and anxiolytics. Research indicates that modifications to the piperazine ring can alter receptor binding affinities, impacting serotonin and dopamine pathways.

Case Study : A series of piperazine derivatives were synthesized and tested for their effects on serotonin receptors, revealing that specific substitutions could enhance selectivity and potency .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Piperazine’s basicity may improve solubility in acidic environments (e.g., lysosomes), relevant for intracellular targets .

Biological Activity

The compound (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H13ClF3N5O
  • Molecular Weight : 445.23 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target sites.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar piperazine derivatives can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that related compounds can inhibit these enzymes with IC50 values ranging from 5.4 μM to 19.2 μM, suggesting a potential role in cognitive enhancement or neuroprotection .

CompoundTarget EnzymeIC50 (μM)
3bAChE10.4
3eBChE7.7
3eLOX-5Moderate
3eCOX-2Moderate

Antioxidant Activity

The antioxidant properties of this compound have also been explored, particularly its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.

Case Studies

  • Study on Neuroprotective Effects :
    A study conducted on a series of piperazine derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced neuroprotective effects against oxidative stress-induced neuronal damage . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Cytotoxicity Assessment :
    In a comparative analysis of various piperazine derivatives, it was found that those containing halogen substituents demonstrated increased cytotoxicity against cancer cell lines compared to their non-halogenated counterparts. The study suggested that the electronic properties of halogens play a significant role in modulating biological activity .
  • Enzyme Inhibition Studies :
    Kinetic studies on enzyme inhibition revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the inhibitory potency against cholinesterases, indicating potential therapeutic applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-chlorophenyl){4-[4-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}methanone and its analogs?

  • Methodology : Utilize nucleophilic aromatic substitution or coupling reactions to assemble the piperazine core. For example, react 4-(trifluoromethyl)-2-pyridinyl derivatives with 1-(4-chlorobenzoyl)piperazine intermediates under reflux in acetonitrile with K₂CO₃ as a base. Purify via column chromatography (silica gel) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Key Parameters : Reaction yields (typically 50–90%), purity (>95% by HPLC), and stereochemical integrity (verified by NOESY or X-ray crystallography if applicable) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • Spectroscopy : 1^1H/13^13C NMR for bond connectivity, FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 80–135°C for related analogs) .
    • Data Table :
PropertyTypical ValueReference
Melting Point80–135°C
LogP (Calculated)~3.2 (indicative of moderate lipophilicity)
Solubility (DMSO)>10 mM

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Approach :

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method (IC₅₀ values reported in µM) .
  • Antibacterial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Example Data :
DerivativeAChE Inhibition (% at 10 µM)MIC (S. aureus, µg/mL)
5c72 ± 316
5d65 ± 432

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s allosteric enhancer activity?

  • Strategy : Systematically modify the 4-chlorophenyl and trifluoromethylpyridinyl moieties. For instance, replacing 4-chlorophenyl with 4-trifluoromethylphenyl (as in analog 53 ) increased A₁ adenosine receptor binding affinity by 2-fold in functional cAMP assays .
  • Critical Observations :

  • Electron-withdrawing groups (e.g., -CF₃) enhance π-π stacking with receptor hydrophobic pockets.
  • Steric bulk at the pyridinyl position reduces off-target effects .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Troubleshooting Steps :

Assay Standardization : Use identical enzyme batches (e.g., AChE from Electrophorus electricus).

Control Compounds : Include donepezil for AChE inhibition (reference IC₅₀ = 10 nM).

Statistical Rigor : Triplicate measurements with SEM <5% .

  • Case Study : Discrepancies in MIC values for analog 5g (16 µg/mL vs. 32 µg/mL) were traced to differences in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL) .

Q. What mechanistic studies elucidate the compound’s interaction with G protein-coupled receptors (GPCRs)?

  • Techniques :

  • Radioligand Binding : Competitive displacement assays using 3^3H-labeled antagonists (e.g., 3^3H-SCH58261 for adenosine A₂A receptors) .
  • Functional Assays : cAMP accumulation studies in HEK293 cells transfected with target GPCRs .
    • Key Finding : The compound acts as a negative allosteric modulator of A₁ receptors, reducing agonist efficacy by 40% at 10 µM .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved?

  • Approaches :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common metabolic sites: piperazine N-dealkylation or pyridinyl hydroxylation .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.